The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to 6-Methyl-1H-indazole-7-carbonitrile
This guide provides a comprehensive technical overview of 6-Methyl-1H-indazole-7-carbonitrile (CAS Number 1427327-88-5), a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. While specific literature on this exact molecule is emerging, this document synthesizes information from closely related analogues and the well-established chemistry of the indazole scaffold to provide a robust resource.
The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone in modern medicinal chemistry.[1][2] Its rigid, bicyclic structure and ability to participate in hydrogen bonding interactions make it an ideal scaffold for designing molecules that can bind with high affinity to biological targets.[3] Indazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[4][5]
The two most common tautomeric forms of indazole are the 1H- and 2H-indazoles, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1][2] The unique electronic properties of the indazole nucleus allow it to serve as a bioisostere for other aromatic systems like indole, offering advantages in metabolic stability and pharmacokinetic profiles.
Physicochemical and Spectroscopic Profile
While experimental data for 6-Methyl-1H-indazole-7-carbonitrile is not widely available, its properties can be predicted based on closely related structures and computational models.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₇N₃ | - |
| Molecular Weight | 157.17 g/mol | [6] |
| XLogP3 | 1.8 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Rotatable Bond Count | 0 | [6] |
| Exact Mass | 157.063997 g/mol | [6] |
| Topological Polar Surface Area | 48.5 Ų |[6] |
Spectroscopic Characterization:
The structural elucidation of 6-Methyl-1H-indazole-7-carbonitrile would rely on a combination of spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show a downfield singlet for the N-H proton (typically >10 ppm).[7] A singlet corresponding to the C3-H proton would appear around 8.0-8.2 ppm.[8] The aromatic protons on the benzene ring and the methyl protons will have characteristic shifts and coupling patterns.
-
¹³C NMR: The carbon signals for the indazole ring would appear in the aromatic region (109-141 ppm).[7] The chemical shifts of the carbons would be influenced by the electron-withdrawing nitrile group and the electron-donating methyl group.
-
IR Spectroscopy: The IR spectrum would be characterized by a broad N-H stretching band around 3150-3000 cm⁻¹.[7] A sharp peak corresponding to the C≡N stretch of the nitrile group would be observed around 2220-2260 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations would also be present.[9]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of 6-Methyl-1H-indazole-7-carbonitrile: A Proposed Pathway
A plausible synthetic route to 6-Methyl-1H-indazole-7-carbonitrile can be designed based on established methods for the synthesis of substituted indazoles.[2][10][11] A common strategy involves the construction of the indazole ring from a suitably substituted aniline precursor.
Caption: Proposed synthetic workflow for 6-Methyl-1H-indazole-7-carbonitrile.
Detailed Experimental Protocol:
Step 1: Diazotization of 2-Amino-3-methylbenzonitrile
-
Dissolve 2-amino-3-methylbenzonitrile in a suitable acidic medium (e.g., aqueous HCl) and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture for a short period to ensure complete formation of the diazonium salt intermediate.
Causality: The diazotization reaction converts the primary amino group into a diazonium group, which is a good leaving group and is essential for the subsequent cyclization step.
Step 2: Reduction to the Hydrazine Intermediate
-
Prepare a solution of a reducing agent, such as stannous chloride (SnCl₂) in concentrated HCl or sodium sulfite (Na₂SO₃) in water.
-
Slowly add the cold diazonium salt solution to the reducing agent solution while maintaining a low temperature.
-
Stir the reaction mixture until the reduction is complete, which can be monitored by a color change.
Causality: The diazonium group is reduced to a hydrazine functionality, which is the key precursor for the formation of the pyrazole ring of the indazole.
Step 3: Intramolecular Cyclization
-
Isolate the crude hydrazine intermediate.
-
Heat the intermediate in a suitable solvent or neat to induce intramolecular cyclization. The reaction conditions will depend on the stability of the intermediate.
-
The cyclization leads to the formation of the 1H-indazole ring.
-
Purify the final product, 6-Methyl-1H-indazole-7-carbonitrile, using standard techniques such as recrystallization or column chromatography.
Causality: The thermal conditions promote the intramolecular nucleophilic attack of the hydrazine nitrogen onto the aromatic ring, followed by elimination to form the stable aromatic indazole system.
Potential Applications in Drug Discovery
The 6-methyl-1H-indazole-7-carbonitrile scaffold holds promise for the development of novel therapeutic agents, particularly in the field of oncology. The indazole core is a well-known "hinge-binding" motif for protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[5]
Caption: Potential mechanism of action via inhibition of the MAPK/ERK signaling pathway.
Derivatives of 1H-indazole have been shown to be potent inhibitors of various kinases, including those in the MAPK/ERK pathway, which is frequently activated in many cancers.[2] Furthermore, substituted indazoles have demonstrated activity as inhibitors of nitric oxide synthases (NOS), which have implications in inflammation and neurodegenerative diseases.[12] The specific substitution pattern of a methyl group at the 6-position and a nitrile at the 7-position could offer unique interactions with target proteins, potentially leading to improved potency and selectivity.
Safety and Handling
As with any research chemical, 6-Methyl-1H-indazole-7-carbonitrile should be handled with appropriate safety precautions in a well-ventilated laboratory.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Refer to the Safety Data Sheet (SDS) for similar compounds for more detailed information on handling and disposal.
References
-
Asian Journal of Research in Chemistry. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. [Link]
-
Bioorganic & Medicinal Chemistry. (2008). Inhibitory Effects of a Series of 7-substituted-indazoles Toward Nitric Oxide Synthases. [Link]
-
PubChem. (2021). 6-Methyl-3H-indazole-7-carbonitrile. [Link]
-
Molecules. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [Link]
-
MDPI. (2016). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. [Link]
-
PubMed. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. [Link]
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Journal of the Indian Chemical Society. (2026). Design, synthesis and biological evaluation of 1H-indazole derivatives as InhA inhibitors and anticancer agents. [Link]
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Nanjing Finechem Holding Co.,Limited. 7-Methyl-1H-Indazole-3-Carbonitrile. [Link]
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Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]
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Molecules. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
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ResearchGate. (2025). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. [Link]
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ResearchGate. (n.d.). Synthesis of 7-cyano- and 7-acetamido-indoles via cyanocarbonation/hydrogenation of 7-formyl indole. [Link]
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MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]
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Sunway Pharm Ltd. 7-Methyl-1h-indazole-3-carbonitrile. [Link]
- Google Patents. (2011). Method of synthesizing 1H-indazole compounds.
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